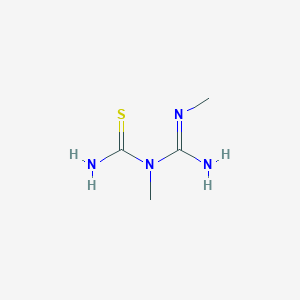
N-Methyl-N-(N'-methylcarbamimidoyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-(N’-methylcarbamimidoyl)thiourea is an organic compound with the molecular formula C4H10N4S It is a derivative of thiourea, where the hydrogen atoms are replaced by methyl and carbamimidoyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(N’-methylcarbamimidoyl)thiourea typically involves the reaction of methyl isothiocyanate with N-methylguanidine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of N-Methyl-N-(N’-methylcarbamimidoyl)thiourea follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-Methyl-N-(N’-methylcarbamimidoyl)thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
科学研究应用
N-Methyl-N-(N’-methylcarbamimidoyl)thiourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: It serves as a probe for studying enzyme mechanisms and protein interactions.
Industry: Used in the production of agrochemicals and as a stabilizer in polymer manufacturing.
作用机制
The mechanism of action of N-Methyl-N-(N’-methylcarbamimidoyl)thiourea involves its interaction with biological molecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.
相似化合物的比较
Similar Compounds
- N-Methylmaleimide
- N-Methylsuccinimide
- N-Methyl-N-nitrosourea
Uniqueness
N-Methyl-N-(N’-methylcarbamimidoyl)thiourea is unique due to its dual functional groups (methyl and carbamimidoyl) attached to the thiourea core. This structural feature imparts distinct reactivity and potential for diverse applications compared to its analogs.
属性
CAS 编号 |
535975-83-8 |
|---|---|
分子式 |
C4H10N4S |
分子量 |
146.22 g/mol |
IUPAC 名称 |
1-methyl-1-(N'-methylcarbamimidoyl)thiourea |
InChI |
InChI=1S/C4H10N4S/c1-7-3(5)8(2)4(6)9/h1-2H3,(H2,5,7)(H2,6,9) |
InChI 键 |
KMUJMSIIEUOONG-UHFFFAOYSA-N |
规范 SMILES |
CN=C(N)N(C)C(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide](/img/structure/B14236335.png)
![4,4'-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid](/img/structure/B14236340.png)
![Phenol, 3,3'-[2,2'-bipyridine]-5,5'-diylbis-](/img/structure/B14236346.png)

![{2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid](/img/structure/B14236355.png)
![N~1~,N~4~-Bis[(1R)-1-phenylethyl]butane-1,4-diamine](/img/structure/B14236369.png)
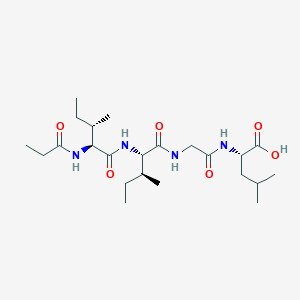
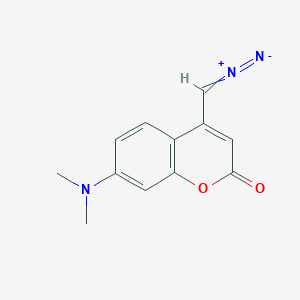
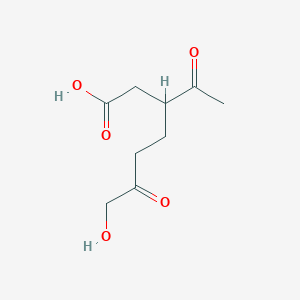
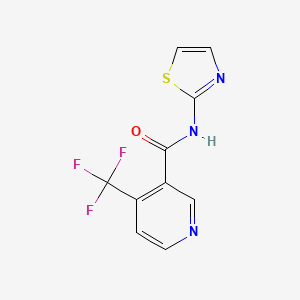
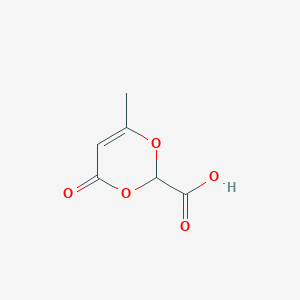
![N-{4-[3-(3-Phenoxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14236391.png)
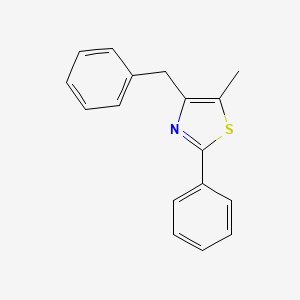
![Acetamide, N-[2-(phenylseleno)phenyl]-](/img/structure/B14236428.png)
